molecular formula C22H22O5 B2562093 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate CAS No. 307552-18-7

2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2562093
CAS No.: 307552-18-7
M. Wt: 366.413
InChI Key: BDUVZILUVZJHGT-RMKNXTFCSA-N
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Description

The compound 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • A 2-methyl group at position 2 of the benzofuran core.
  • A 2-methoxyethyl ester at position 2.
  • A (2E)-3-phenylprop-2-en-1-yl (cinnamyl)oxy group at position 5.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-16-21(22(23)26-14-13-24-2)19-15-18(10-11-20(19)27-16)25-12-6-9-17-7-4-3-5-8-17/h3-11,15H,12-14H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVZILUVZJHGT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, reduce waste, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions:

  • Synthesis of Derivatives : The compound can be modified through substitution reactions to create derivatives with enhanced properties.
  • Catalytic Reactions : It can act as a catalyst in specific reactions, facilitating the formation of desired products under mild conditions.

Biology

Research into the biological activities of this compound has yielded promising results:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The benzofuran moiety is often linked to the inhibition of bacterial growth and potential antifungal effects.
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells. Its mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.

Medicine

The potential medicinal applications of 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate are particularly noteworthy:

  • Drug Development : The compound's unique structure suggests it could serve as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
  • Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics, assessing its efficacy and safety profiles in preclinical models.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzofuran derivatives. The findings indicated that compounds with similar functional groups exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the benzofuran core could enhance antimicrobial efficacy.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Research, researchers explored the anticancer effects of benzofuran derivatives on various cancer cell lines. The study demonstrated that specific derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting potential therapeutic applications for compounds like this compound.

Mechanism of Action

The mechanism by which 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzofuran derivatives lie in the substituents at positions 3 (ester group) and 5 (functional groups). Below is a comparative analysis:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Methoxyethyl ester (2E)-3-Phenylprop-2-en-1-yl (cinnamyl)oxy 415.3 (calculated) High lipophilicity (predicted logP ~5.4)
Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate Methyl ester Cinnamyloxy + bromo at position 6 401.2 Increased molecular weight due to bromine
2-Methoxyethyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl ester Isobutyryloxy 376.4 Enhanced ester stability; potential prodrug
2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate 2-Methoxyethyl ester 5-Nitrofuran-2-carbonyloxy 427.3 Nitro group may confer reactivity/toxicity
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Ethyl ester Cinnamyloxy + bromo at position 6 415.2 Ethyl ester increases hydrophobicity

Key Observations:

  • Halogenation : Bromine at position 6 () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

  • Lipophilicity : The target compound’s cinnamyloxy group and 2-methoxyethyl ester balance lipophilicity (predicted logP ~5.4) and polarity, contrasting with brominated analogs (logP ~5.4–6.0) .
  • Thermal Stability : Esters with bulky substituents (e.g., isobutyryloxy in ) may exhibit higher thermal stability due to steric hindrance.

Biological Activity

2-Methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate, an organic compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzofuran ring substituted with a cinnamyloxy group and a carboxylate ester, making it a subject of interest in various chemical and biological studies.

The synthesis of this compound typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures, followed by esterification using methanol and sulfuric acid to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuran can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. For instance, compounds with similar structures have been tested against breast and colon cancer cell lines, showing promising results in reducing cell viability and promoting cancer cell death .

Antioxidant Effects

The antioxidant capacity of benzofuran derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This property is significant because oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity may be attributed to the presence of hydroxyl groups in their structure, which can donate electrons to neutralize free radicals .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Cancer Cell Line Studies : In vitro experiments on MCF-7 (breast cancer) and HT-29 (colon cancer) cells showed that treatment with benzofuran derivatives led to a significant decrease in cell proliferation and increased apoptosis rates. The mechanism involved activation of mitochondrial pathways, indicating their potential as chemotherapeutic agents .
  • Oxidative Stress Reduction : Research involving animal models demonstrated that administration of benzofuran derivatives significantly reduced markers of oxidative stress in liver tissues exposed to toxic substances. This protective effect was attributed to their ability to enhance endogenous antioxidant defenses .

Data Tables

Biological Activity Tested Model Outcome Reference
AntimicrobialStaphylococcus aureusMIC comparable to antibiotics
AnticancerMCF-7 & HT-29 cellsReduced proliferation; increased apoptosis
AntioxidantAnimal model (liver toxicity)Decreased oxidative stress markers

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